Biochemical Binding Affinity: CJ-1383 vs. Lead Compound 8
In the original structure-activity relationship study, CJ-1383 (Compound 11) was directly compared to its predecessor, Compound 8, which represented the initial potent but non-cell-permeable lead. CJ-1383 binds STAT3 with a Ki of 0.95 µM, whereas Compound 8 exhibits a 95-fold higher binding affinity (Ki = 10 nM) in a fluorescence polarization (FP)-based competitive binding assay [1].
| Evidence Dimension | STAT3 SH2 domain binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.95 µM (950 nM) |
| Comparator Or Baseline | Compound 8 (Ki = 10 nM) |
| Quantified Difference | Compound 8 has 95-fold higher binding affinity than CJ-1383 |
| Conditions | Fluorescence polarization (FP) competitive binding assay |
Why This Matters
This data highlights that CJ-1383's differentiation lies not in absolute biochemical potency, but in its optimized cellular activity, underscoring the critical need to evaluate STAT3 inhibitors in both cell-free and cell-based assays for meaningful pharmacological selection.
- [1] Chen, J., Bai, L., Bernard, D., Nikolovska-Coleska, Z., Gomez, C., Zhang, J., Yi, H., & Wang, S. (2010). Structure-Based Design of Conformationally Constrained, Cell-Permeable STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 1(2), 85–89. View Source
